Dibenzyl pyridine-2,5-dicarboxylate

描述

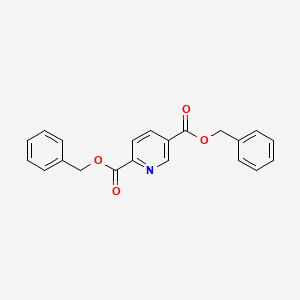

Dibenzyl pyridine-2,5-dicarboxylate is an ester derivative of pyridine-2,5-dicarboxylic acid, synthesized via the reaction of pyridine-2,5-dicarboxylic acid with thionyl chloride to form the corresponding acid chloride, followed by esterification with benzyl alcohol. This yields a crystalline product with a melting point of 110°C after recrystallization from ethyl acetate . The compound is structurally characterized by two benzyl ester groups attached to the pyridine ring at the 2- and 5-positions (Figure 1).

属性

CAS 编号 |

24202-70-8 |

|---|---|

分子式 |

C21H17NO4 |

分子量 |

347.4 g/mol |

IUPAC 名称 |

dibenzyl pyridine-2,5-dicarboxylate |

InChI |

InChI=1S/C21H17NO4/c23-20(25-14-16-7-3-1-4-8-16)18-11-12-19(22-13-18)21(24)26-15-17-9-5-2-6-10-17/h1-13H,14-15H2 |

InChI 键 |

AVCHXFWJIVVCEC-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)COC(=O)C2=CN=C(C=C2)C(=O)OCC3=CC=CC=C3 |

产品来源 |

United States |

相似化合物的比较

Pyridine-2,4-Dicarboxylate Derivatives

- Example : Diethyl pyridine-2,4-dicarboxylate (PD24)

- Synthesis : Prepared via esterification of pyridine-2,4-dicarboxylic acid, similar to the dibenzyl derivative .

- Biological Activity : Acts as a competitive inhibitor of prolyl-4-hydroxylases (P4Hs), with a lower IC50 (higher potency) compared to pyridine-2,5-dicarboxylate. For human P4Hs, pyridine-2,4-dicarboxylate exhibits a 4–7-fold lower IC50 than the 2,5-isomer .

- Coordination Chemistry : Forms distinct metal-organic frameworks (MOFs) due to carboxylate positioning. For instance, KAYBUJ51 MOFs with pyridine-2,4-dicarboxylate differ topologically from 2,5-isomer-based frameworks despite identical compositions .

Diethyl Pyridine-2,5-Dicarboxylate (PD25)

- Applications : Serves as a precursor for enzyme inhibitors and MOFs.

- Inhibition Profile : Higher IC50 (lower potency) against collagen prolyl hydroxylases (C-P4Hs) compared to pyridine-2,4-dicarboxylate. However, in Brugia malayi PHY-1, pyridine-2,5-dicarboxylate shows a 2-fold lower Ki than in human or C. elegans enzymes, indicating species-specific efficacy .

Diethyl Pyrrole-2,5-Dicarboxylate

- Synthesis : Produced via multistep routes, including unexpected pathways, and characterized by X-ray diffraction .

- Applications : Medicinal chemistry precursor for tricyclic aziridines and Janus kinase inhibitors .

Physicochemical and Structural Properties

Coordination Chemistry and Material Science

- Copper Complexes : Pyridine-2,5-dicarboxylate forms Cu(II) complexes with bond lengths (Cu–O) of 1.936–1.958 Å, comparable to other dicarboxylate ligands .

- Bismuth MOFs: Mechanochemical synthesis of bismuth-pyridine-2,5-dicarboxylate compounds yields solvent-free frameworks with validated coordination spheres via Raman and EXAFS .

- Topological Differences : Isomeric ligands (e.g., pyridine-2,4- vs. 2,5-dicarboxylate) generate MOFs with distinct topologies despite identical compositions (e.g., KAYBIX vs. KAYBUJ51) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。